Cas no 917-64-6 (Methylmagnesium Iodide (3.0 M in Diethyl ether))

Methylmagnesium Iodide (3.0 M in Diethyl ether) structure
917-64-6 structure
Produktname:Methylmagnesium Iodide (3.0 M in Diethyl ether)
CAS-Nr.:917-64-6
MF:CH3IMg
MW:166.2439930439
MDL:MFCD00001026
CID:810249
PubChem ID:24855379

Methylmagnesium Iodide (3.0 M in Diethyl ether) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Magnesium, iodomethyl-
    • magnesium,carbanide,iodide
    • METHYLMAGNESIUM IODIDE
    • METHYLMAGNESIUM IODIDE 3M ethyl ether
    • METHYLMAGNESIUM IODIDE ABOUT 3 M IN DIETHYL ETHER
    • Methylmagnesium iodide, 3.0 M in diethyl ether, SpcSeal
    • 3.0 M in diethyl ether, MkSeal
    • MethylMagnesiuM iodide, 3M solution in diethyl ether, AcroSeal
    • methyl magnesium iodide
    • methylmagnesiumiodide
    • Iodomethylmagnesium
    • Methylmagnesium iodide solution, 3.0 M in diethyl ether
    • Methylmagnesium iodide, 3M solution in diethyl ether, AcroSeal(R)
    • MeMgI
    • CH3MgI
    • methyl-magnesium iodide
    • (methyl)magnesium iodide
    • AUPXBVDHVRZMIB-UHFFFAOYSA-M
    • Methylmagnesium iodide 3M solution in DEE
    • Iodomethylmagnesium (ACI)
    • Methylmagnesium iodide (6CI)
    • Methylmagnesium iodine
    • EINECS 213-031-1
    • IODO(METHYL)MAGNESIUM
    • MFCD00001027
    • 917-64-6
    • (Methyl-d3)magnesium iodide
    • DTXSID301015526
    • MFCD00001026
    • AKOS009159222
    • SCHEMBL1072
    • magnesium;carbanide;iodide
    • SY253787
    • Methylmagnesium Iodide (3.0 M in Diethyl ether)
    • MDL: MFCD00001026
    • Inchi: 1S/CH3.HI.Mg/h1H3;1H;/q;;+1/p-1
    • InChI-Schlüssel: AUPXBVDHVRZMIB-UHFFFAOYSA-M
    • Lächelt: [Mg](C)I

Berechnete Eigenschaften

  • Genaue Masse: 165.91300
  • Monoisotopenmasse: 165.913
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 3
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 4.8
  • Anzahl kovalent gebundener Einheiten: 3
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 0
  • Oberflächenladung: 0
  • XLogP3: nichts
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.26 g/mL at 20 °C
  • Siedepunkt: °Cat760mmHg
  • Flammpunkt: -40 °C
  • PSA: 0.00000
  • LogP: 1.46950
  • Löslichkeit: Löslich in Ether, Tetrahydrofuran usw.

Methylmagnesium Iodide (3.0 M in Diethyl ether) Sicherheitsinformationen

Methylmagnesium Iodide (3.0 M in Diethyl ether) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R163555-100ml
Methylmagnesium Iodide (3.0 M in Diethyl ether)
917-64-6 2.0 M in diethyl ether
100ml
¥414 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008214-100ml
Methylmagnesium Iodide (3.0 M in Diethyl ether)
917-64-6 3.0 M in diethyl ether
100ml
¥365 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M140783-100ml
Methylmagnesium Iodide (3.0 M in Diethyl ether)
917-64-6 3.0 M in diethyl ether
100ml
¥303.90 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M19250-500ml
Methylmagnesium iodide
917-64-6
500ml
¥1668.0 2022-04-27
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0193570023- 500ml
Methylmagnesium Iodide (3.0 M in Diethyl ether)
917-64-6
500ml
¥ 1,998.8 2021-05-18
abcr
AB138777-100g
Methylmagnesium iodide, 33% in Ethyl ether; .
917-64-6 33%
100g
€123.60 2025-02-18
SHENG KE LU SI SHENG WU JI SHU
sc-295478-100g
Methylmagnesium iodide solution,
917-64-6
100g
¥1790.00 2023-09-05
1PlusChem
1P003SKT-100g
Methylmagnesium Iodide
917-64-6
100g
$56.00 2024-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X212157A-500ml
Methylmagnesium Iodide (3.0 M in Diethyl ether)
917-64-6
500ml
¥2186.0 2024-07-24
TRC
M316653-10ml
Methylmagnesium Iodide (3.0 M in Diethyl ether)
917-64-6
10ml
45.00 2021-07-29

Methylmagnesium Iodide (3.0 M in Diethyl ether) Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ;  2 h, 0 °C; 0 °C
Referenz
Validation of octane hyperboosting phenomenon in prenol and structurally related olefinic alcohols
Landera, Alexander; Monroe, Eric; Myllenbeck, Nicholas R. ; Carlson, Joseph; George, Anthe; et al, Fuel, 2023, 353,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  1,2-Dibromoethane ;  rt; 1 h, 40 °C
Referenz
Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles
Tsuzuki, Saori; Kano, Taichi, Angewandte Chemie, 2023, 62(16),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Magnesium
Referenz
Enantiopure dimagnesium(I) and magnesium(II) hydride complexes incorporating chiral amidinate or β-diketiminate ligands
de Bruin-Dickason, Caspar N.; Rosengarten, Christopher A.; Deacon, Glen B.; Jones, Cameron, Chemical Communications (Cambridge, 2021, 57(13), 1599-1602

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 30 min, reflux
Referenz
Synthesis and olfactory evaluation of optically active β-alkyl substituted γ-lactones and whiskey lactone analogues
Kawasaki, Masashi; Kato, Daiki; Okada, Takuya; Morita, Yuko; Tanaka, Yasuo; et al, Tetrahedron, 2020, 76(12),

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Magnesium
Referenz
Optical resolution of C2-symmetric racemic 1,4-diols with o-xylylene structure by chiral resolving agent (S)-ALBO-V
Asami, Masatoshi; Zhong, Lvling; Sekiguchi, Naoki; Yamada, Kumiko; Hiwatashi, Yuya; et al, Bulletin of the Chemical Society of Japan, 2015, 88(7), 966-968

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referenz
Synthesis of 3-Aminopyrido[2,1-a]isoquinolin-4-one Derivatives via Condensation of Azlactones with 1-Alkyl-3,4-dihydroisoquinolines
Shuvalov, Vladislav Yu. ; Samsonenko, Anna L.; Rozhkova, Yuliya S. ; Morozov, Vyacheslav V. ; Shklyaev, Yurii V.; et al, ChemistrySelect, 2021, 6(41), 11265-11269

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  rt; rt → 0 °C; 30 min, reflux; 2 h, rt
Referenz
Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents
Hirbawi, Nadia ; Lin, Patricia C. ; Jarvo, Elizabeth R., Journal of Organic Chemistry, 2022, 87(18), 12352-12369

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, rt; 2 h, rt
Referenz
Synthesis of Vicinal Carbocycles by Intramolecular Nickel-Catalyzed Conjunctive Cross-Electrophile Coupling Reaction
Hewitt, Kirsten A. ; Herbert, Claire A. ; Jarvo, Elizabeth R., Organic Letters, 2022, 24(32), 6093-6098

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Referenz
Identification of the Active Catalyst for Nickel-Catalyzed Stereospecific Kumada Coupling Reactions of Ethers
Dawson, David D.; Oswald, Victoria F.; Borovik, Andy S.; Jarvo, Elizabeth R., Chemistry - A European Journal, 2020, 26(14), 3044-3048

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Referenz
Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides
Lucas, Erika L. ; Hewitt, Kirsten A. ; Chen, Pan-Pan ; Castro, Anthony J. ; Hong, Xin ; et al, Journal of Organic Chemistry, 2020, 85(4), 1775-1793

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, 0 °C; 2 h, rt
Referenz
Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents
Dawson, David D.; Jarvo, Elizabeth R., Organic Process Research & Development, 2015, 19(10), 1356-1359

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, rt → reflux; 2 h, rt
Referenz
A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental Study
Chen, Pan-Pan; Lucas, Erika L.; Greene, Margaret A.; Zhang, Shuo-Qing ; Tollefson, Emily J.; et al, Journal of the American Chemical Society, 2019, 141(14), 5835-5855

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referenz
Stereoselective synthesis and polymerization of Exo-5-trimethylsilylnorbornene
Alentiev, Dmitry A.; Bermeshev, Maxim V. ; Starannikova, Lyudmila E.; Bermesheva, Evgeniya V.; Shantarovich, Viktor P.; et al, Journal of Polymer Science, 2018, 56(12), 1234-1248

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  reflux; 30 min, rt
Referenz
Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides
Leushukou, Andrei A.; Krech, Anastasiya V.; Hurski, Alaksiej L., Organic Letters, 2022, 24(34), 6277-6281

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, 0 °C → reflux; 4 h, rt
Referenz
Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes
Sanford, Amberly B.; Thane, Taylor A.; McGinnis, Tristan M.; Chen, Pan-Pan ; Hong, Xin ; et al, Journal of the American Chemical Society, 2020, 142(11), 5017-5023

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 17 h, reflux
Referenz
Reactions of 2-Methyltetrahydropyran on Silica-Supported Nickel Phosphide in Comparison with 2-Methyltetrahydrofuran
Bui, Phuong P.; Oyama, S. Ted; Takagaki, Atsushi; Carrow, Brad P.; Nozaki, Kyoko, ACS Catalysis, 2016, 6(7), 4549-4558

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, rt; 2 h, rt
Referenz
A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes
Chen, Pan-Pan ; McGinnis, Tristan M. ; Lin, Patricia C. ; Hong, Xin ; Jarvo, Elizabeth R., ACS Catalysis, 2023, 13(8), 5472-5481

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  rt → 0 °C; 30 min, 0 °C; 4 h, rt
Referenz
Ligand-Based Control of Nickel Catalysts: Switching Chemoselectivity from One-Electron to Two-Electron Pathways in Competing Reactions of 4-Halotetrahydropyrans
Thane, Taylor A. ; Jarvo, Elizabeth R., Organic Letters, 2022, 24(28), 5003-5008

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Referenz
Nickel-Catalyzed Domino Cross-Electrophile Coupling Dicarbofunctionalization Reaction To Afford Vinylcyclopropanes
Hewitt, Kirsten A. ; Xie, Pei-Pei ; Thane, Taylor A. ; Hirbawi, Nadia ; Zhang, Shuo-Qing ; et al, ACS Catalysis, 2021, 11(23), 14369-14380

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt
Referenz
Palladium(II), silver(I), and gold(I) complexes of a new class of chiral bicyclic [1,2,3]-triazolooxazine derived N-heterocyclic carbenes (NHCs): Synthesis, structure and application studies
Kumar Gangwar, Manoj; Dey, Shreyata; Prakasham, A. P.; Ghosh, Prasenjit, Polyhedron, 2021, 197,

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Butyl ether
Referenz
Self-propagating high-temperature synthesis as promising method for the utilization of technical lignins
Voznyakovskii, A. P.; Savkin, D. I.; Kalinin, A. V.; Shugalei, I. V.; Krutov, S. M.; et al, Ekologicheskaya Khimiya, 2016, 25(3), 132-137

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referenz
Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited
Drakopoulos, Antonios; Tzitzoglaki, Christina; Ma, Chulong; Freudenberger, Kathrin; Hoffmann, Anja; et al, ACS Medicinal Chemistry Letters, 2017, 8(2), 145-150

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Magnesium
Referenz
Coordination compounds of titanium(IV) and 2-hydroxymethyl-phenol derivatives: Their synthesis, structure and catalytic activity in ethylene and 1-hexene polymerization
Tuskaev, Vladislav A.; Gagieva, Svetlana Ch.; Solov'ev, Michail V.; Kurmaev, Dmitrii A.; Kolosov, Nikolay A.; et al, Journal of Organometallic Chemistry, 2015, 797, 159-164

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  40 °C; 0.5 h, 40 °C; 40 °C → rt
Referenz
Synthesis of C37-Alkenones for Past Climate Reconstructions
Berton, Giacomo ; Pizzini, Sarah ; Fabris, Fabrizio ; Bertolin, Tommaso; Pafumi, Eugenia; et al, European Journal of Organic Chemistry, 2020, 2020(24), 3542-3551

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, 0 °C; 30 min, 0 °C
Referenz
Synthesis and Evaluation of Enantiopure HMPA Analogs in Samarium-Diiodide-Promoted Dearomatizations of N-Acylated Indole Derivatives
Rao, Chintada Nageswara ; Reissig, Hans-Ulrich, European Journal of Organic Chemistry, 2021, 2021(46), 6392-6399

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
Referenz
Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones
Shekhar, Chander; Satyanarayana, Gedu, Journal of Organic Chemistry, 2023, 88(19), 13404-13417

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Referenz
Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis
Lucas, Erika L. ; McGinnis, Tristan M.; Castro, Anthony J. ; Jarvo, Elizabeth R., Synlett, 2021, 32(15), 1525-1530

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  reflux; 4 h, rt
Referenz
Oxygen-Free Poly(dimethylsilylene)
Kyushin, Soichiro ; Mizoguchi, Kazuto; Tanaka, Tomohiro; Yamanobe, Takeshi; Hayashi, Kenichi, Organometallics, 2020, 39(24), 4651-4656

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referenz
Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates
Ning, Yingtang; Fukuda, Tomoya; Ikeda, Hirotaka; Otani, Yuko; Kawahata, Masatoshi; et al, Organic & Biomolecular Chemistry, 2017, 15(6), 1381-1392

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